molecular formula C14H20N2O3 B8739124 Ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B8739124
M. Wt: 264.32 g/mol
InChI Key: TVZJHXYKIDLFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-3-19-14(17)11-6-8-16(9-7-11)13-5-4-12(18-2)10-15-13/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

TVZJHXYKIDLFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (0.52 g, 3.34 mmol) and 2-chloro-5-methoxy-pyridine in 10 mL of toluene was added (13 mg, 0.057 mmol) of Pd(II) acetate, (17 mg, 0.027 mmol) of BINAP and tBuOK (0.44 g, 3.90 mmol). The mixture was heated at 120° C. for two hours, concentrated under vacuo and the residue was directly purified on column chromatography (SiO2, EtOAc/Hept 1:2) yielding 0.17 g (24%) of the title compound as a light yellow oil. ES-MS m/e: 265.3 (M-41′).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) acetate
Quantity
13 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
24%

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